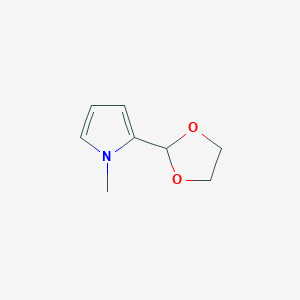

2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-methylpyrrole |

InChI |

InChI=1S/C8H11NO2/c1-9-4-2-3-7(9)8-10-5-6-11-8/h2-4,8H,5-6H2,1H3 |

InChI Key |

BJIGMGNDVZNSHS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1C2OCCO2 |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 2 1,3 Dioxolan 2 Yl 1 Methyl 1h Pyrrole

Electrophilic Aromatic Substitution (EAS) Reactivity of the Pyrrole (B145914) Nucleus

The high electron density of the pyrrole ring makes it significantly more reactive towards electrophiles than benzene. However, the nature and position of substituents on the ring profoundly influence both its reactivity and the regiochemical outcome of substitution reactions.

Pyrrole itself undergoes electrophilic substitution preferentially at the α-positions (C2 or C5) due to the superior ability of the nitrogen atom to stabilize the resulting cationic intermediate (σ-complex). researchgate.net In the case of 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole, the C2 position is already occupied. The regioselectivity of further substitution is therefore directed to the C3, C4, or C5 positions, governed by the electronic properties of the 2-(1,3-dioxolan-2-yl) group.

The 1,3-dioxolan-2-yl group is a masked aldehyde, which is an electron-withdrawing group. Electron-withdrawing substituents at the C2 position of a pyrrole ring direct incoming electrophiles primarily to the C4 position, with the C5 position being a minor secondary site of attack. This is because the deactivating effect is most strongly felt at the adjacent C3 and C5 positions, making the C4 position the most electron-rich and nucleophilic site remaining on the ring. Studies on various N-substituted pyrroles have shown that the nature of both the N-substituent and other ring substituents, as well as the electrophile itself, can influence the α- to β-substitution ratio. umich.edu For C2-substituted pyrroles with deactivating groups, electrophilic attack is generally favored at C4.

This deactivating effect is a common strategy in pyrrole chemistry. The high intrinsic reactivity of pyrroles can lead to side reactions, polymerization, or lack of selectivity. The introduction of moderately electron-withdrawing protecting groups, such as sulfonyl groups or the dioxolane group in this case, can temper the ring's reactivity, allowing for more controlled and selective functionalization. researchgate.net

Chemical Transformations of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group is primarily used as a protecting group for a carbonyl functional group. Its most important transformation is its removal (deprotection) to regenerate the parent aldehyde.

The defining reaction of the 1,3-dioxolane moiety in this compound is its acid-catalyzed hydrolysis. This reaction cleaves the acetal (B89532) and liberates the corresponding aldehyde, 1-methyl-1H-pyrrole-2-carboxaldehyde. nist.govthegoodscentscompany.com This deprotection is a crucial step in synthetic sequences where the aldehyde functionality is required after other chemical modifications have been performed on the molecule. A variety of acidic conditions can be employed to achieve this transformation. nih.gov

| Reagent | Solvent | Conditions | Reference |

| p-Toluenesulfonic acid (pTSA) | Acetone | Reflux | researchgate.net |

| Bismuth Nitrate (B79036) Pentahydrate | Dichloromethane (B109758) | Room Temperature | organic-chemistry.org |

| Aluminum Chloride (in solid phase) | Solvent-free | Room Temperature | nih.gov |

In the context of complex, multi-functionalized molecules, the ability to selectively deprotect one functional group while leaving others intact is of paramount importance. The hydrolysis of the dioxolane group can be achieved with high chemoselectivity. For instance, the use of bismuth nitrate pentahydrate in dichloromethane is effective for the deprotection of acetals derived from ketones and conjugated aldehydes. organic-chemistry.org This method has been shown to be compatible with other acid-sensitive protecting groups, such as tert-butyldimethylsilyl (TBDMS) ethers. organic-chemistry.org

The inherent stability of cyclic acetals, like the 1,3-dioxolane, compared to acyclic acetals can also be exploited for selective deprotection. organic-chemistry.org By carefully choosing the reaction conditions (reagent, solvent, temperature), it is possible to cleave an acyclic acetal in the presence of a 2-substituted-1,3-dioxolane group, or vice-versa, providing a valuable tool in synthetic strategy.

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, including pyrroles. mychemblog.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). jk-sci.comchemistrysteps.com

When this compound is subjected to Vilsmeier-Haack conditions, formylation is expected to occur on the pyrrole nucleus. As discussed in section 3.1.1, the C2-substituent directs the incoming electrophile (the chloromethyliminium ion, or Vilsmeier reagent) to the C4 or C5 position. chemistrysteps.com Due to the deactivating nature of the acetal group, the reaction will preferentially yield 4-formyl-2-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole. The reaction proceeds via electrophilic attack on the pyrrole ring, forming an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to afford the aldehyde product. jk-sci.comchemtube3d.com This allows for the synthesis of diformylpyrrole derivatives after deprotection of the acetal.

Ring-Opening Reactions of 1,3-Dioxolane Scaffolds

The 1,3-dioxolane group in this compound serves as a protecting group for a formyl functionality. Its stability and cleavage are highly dependent on the reaction conditions, particularly the pH.

Under acidic conditions, the 1,3-dioxolane ring is susceptible to hydrolysis, which regenerates the corresponding aldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde. This reaction is a reversible process, and the equilibrium can be shifted towards the aldehyde by the presence of water. The mechanism involves protonation of one of the oxygen atoms in the dioxolane ring, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water and elimination of ethylene (B1197577) glycol leads to the formation of the aldehyde. masterorganicchemistry.com

The general mechanism for the acid-catalyzed hydrolysis of an acetal is as follows:

Protonation of an oxygen atom of the dioxolane ring.

Cleavage of a carbon-oxygen bond to form a carbocation and an alcohol.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield a hemiacetal.

Protonation of the remaining alkoxy group.

Elimination of the alcohol to form a protonated aldehyde.

Deprotonation to give the final aldehyde product.

While the 1,3-dioxolane ring is generally stable under neutral and basic conditions, certain reagents can promote its opening. For instance, treatment with strong nucleophiles or under conditions of hydrogenolysis can lead to the cleavage of the C-O bonds within the ring.

| Reaction Type | Conditions | Products | Notes |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | 1-Methyl-1H-pyrrole-2-carbaldehyde, Ethylene glycol | Reversible reaction; equilibrium driven by water. masterorganicchemistry.com |

| Hydrogenolysis | H₂, Transition metal catalyst (e.g., Pd/C) | 1,2-Dimethyl-1H-pyrrole, Ethylene glycol | Reductive cleavage of the C-O bonds. |

Intramolecular Cyclization and Rearrangement Processes

The presence of both the pyrrole ring and a latent aldehyde functionality in this compound provides the structural basis for various intramolecular cyclization and rearrangement reactions, often leading to the formation of fused heterocyclic systems.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The generation of the aldehyde from the dioxolane precursor in situ or in a separate step opens up pathways for cyclization reactions. These reactions are particularly important in the synthesis of complex nitrogen-containing polycyclic compounds. researchgate.netnih.govnih.gov The specific outcome of these reactions is highly dependent on the reagents and reaction conditions employed.

For instance, reactions that involve the formation of an intermediate that can react with the pyrrole ring are common. This can include condensation reactions with active methylene (B1212753) compounds followed by intramolecular cyclization. The pyrrole ring can act as a nucleophile, attacking an electrophilic center generated from the aldehyde group.

Transition metal-catalyzed reactions are also a powerful tool for constructing fused systems from pyrrole derivatives. nih.gov While specific examples for this compound are not extensively documented, analogous transformations with related N-substituted pyrrole-2-carbaldehydes suggest the potential for similar reactivity.

| Reaction Class | Typical Reagents | Resulting Fused System | Key Transformation |

| Pictet-Spengler type | Acid catalyst, β-arylethylamine | Pyrrolo[1,2-a]quinoline derivatives | Condensation and intramolecular electrophilic substitution. |

| Friedel-Crafts type | Lewis acid | Tricyclic systems | Intramolecular acylation or alkylation. |

| Transition-metal catalyzed | Pd, Ru, or Rh catalysts | Various N-fused heterocycles | C-H activation, cross-coupling, and cycloisomerization. nih.gov |

Fragmentation Analysis of Pyrrole-Dioxolane Derivatives

The mass spectrometric fragmentation of this compound is predicted to be a composite of the fragmentation patterns of its constituent parts: the 1-methyl-1H-pyrrole moiety and the 1,3-dioxolane ring. The molecular ion peak would be observed, and its stability would be influenced by the aromaticity of the pyrrole ring.

The fragmentation of the 1,3-dioxolane ring is expected to be a prominent feature. The loss of a neutral molecule of ethylene oxide (C₂H₄O, 44 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the molecular ion are characteristic fragmentation pathways for 2-substituted 1,3-dioxolanes. nist.govnist.govdocbrown.info

A plausible fragmentation pathway would involve the initial loss of a C₂H₄O moiety from the dioxolane ring to form the ion of 1-methyl-1H-pyrrole-2-carbaldehyde. This would then undergo further fragmentation characteristic of N-methylpyrrole aldehydes.

Table of Predicted Major Fragments:

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 167 | [M]⁺ | Molecular ion |

| 139 | [M - CO]⁺ | Loss of carbon monoxide |

| 123 | [M - C₂H₄O]⁺ | Loss of ethylene oxide from the dioxolane ring |

| 109 | [M - C₂H₄O₂]⁺ | Loss of ethylene carbonate moiety |

| 94 | [C₅H₄NCH₃]⁺ | Pyrrole ring fragment |

| 80 | [C₅H₆N]⁺ | Loss of methyl group from pyrrole |

Advanced Synthetic Applications and Derivatization Strategies

2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole as a Versatile Synthon

The utility of this compound as a versatile synthon stems from the latent reactivity of its constituent parts. The dioxolane group serves as a stable protecting group for the formyl moiety at the C-2 position of the pyrrole (B145914) ring, which can be readily deprotected under mild acidic conditions to reveal the highly reactive aldehyde. This aldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde, is a crucial intermediate for a multitude of subsequent reactions. nih.govresearchgate.netbldpharm.combldpharm.com

Precursor for Polyfunctionalized Pyrrole Derivatives

The strategic placement of the protected aldehyde at the C-2 position allows for the introduction of various functionalities onto the pyrrole ring, leading to the synthesis of a diverse range of polyfunctionalized pyrrole derivatives. While direct studies on the target compound are limited, the reactivity of the deprotected 1-methyl-1H-pyrrole-2-carbaldehyde provides a clear pathway to such derivatives. For instance, the aldehyde can undergo condensation reactions with a variety of nucleophiles.

Subsequent transformations of the initially introduced groups can lead to a plethora of substituted pyrroles. The synthesis of polysubstituted pyrroles is a significant area of research due to their presence in numerous biologically active compounds and materials. nih.govnih.gov General methods for pyrrole functionalization, such as those involving multicomponent reactions, offer pathways to highly substituted products. nih.gov

Intermediate in the Construction of Complex Heterocyclic Systems

The ability to unmask a reactive aldehyde group makes this compound a key intermediate in the construction of more complex, fused heterocyclic systems. The aldehyde can participate in various cyclization reactions, forming new rings fused to the pyrrole core. For example, the reaction of pyrrole-2-carbaldehydes with suitable reagents can lead to the formation of pyrrolo[1,2-a]pyrazines and other fused systems. While specific examples starting directly from the acetal-protected pyrrole are not extensively documented in readily available literature, the synthetic utility of the corresponding aldehyde is well-established for creating such bicyclic and polycyclic structures. The synthesis of pyrrolo-fused heterocycles is of great interest due to their potential applications in medicinal chemistry as anticancer and antimicrobial agents. nih.govthegoodscentscompany.com

Functional Group Interconversions and Modifications

The strategic derivatization of this compound is facilitated by the differential reactivity of its various components. This allows for selective modifications at the pyrrole ring, the acetal (B89532) carbon, and the N-methyl group.

Selective Functionalization at C-3, C-4, and C-5 Positions of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The directing effect of the substituents at the C-1 and C-2 positions influences the regioselectivity of these reactions. In 1-methyl-1H-pyrrole, electrophilic substitution typically occurs at the C-2 and C-5 positions. With the C-2 position occupied, electrophilic attack is directed primarily to the C-5 position and to a lesser extent, the C-4 position.

A common method for the functionalization of electron-rich heterocycles like pyrrole is the Vilsmeier-Haack reaction. chemistrysteps.comorganic-chemistry.orgwikipedia.orgijpcbs.com This reaction introduces a formyl group, typically at the C-5 position of a 2-substituted pyrrole. The starting compound, this compound, could potentially undergo a Vilsmeier-Haack reaction at the C-5 position, leading to a difunctionalized pyrrole after deprotection.

Transformations Involving the Acetal Carbon and its Vicinity

The primary transformation involving the acetal carbon is its deprotection to the corresponding aldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde. This is typically achieved under mild acidic conditions. The resulting aldehyde is a versatile functional group that can undergo a wide range of reactions.

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | Mild oxidizing agents (e.g., Ag₂O) | 1-Methyl-1H-pyrrole-2-carboxylic acid |

| Reduction | Reducing agents (e.g., NaBH₄) | (1-Methyl-1H-pyrrol-2-yl)methanol |

| Wittig Reaction | Phosphonium ylides | 2-(alkenyl)-1-methyl-1H-pyrroles |

| Henry Reaction | Nitroalkanes, base | 2-(2-nitro-1-hydroxyethyl)-1-methyl-1H-pyrrole |

| Condensation | Amines, active methylene (B1212753) compounds | Imines, enamines, etc. |

These transformations allow for the elongation of the side chain at the C-2 position and the introduction of new functional groups, further expanding the synthetic utility of the parent compound.

Utilization of the N-Methyl Group in Derivatization

The N-methyl group of the pyrrole ring can also be a site for derivatization, although this is less common than modifications to the pyrrole ring itself. In specific contexts, the N-methyl group can be removed (N-demethylation) to provide the corresponding N-H pyrrole. This transformation can be important if the N-H proton is required for subsequent reactions or for the final target molecule's biological activity. While specific methods for the N-demethylation of this compound are not detailed in the available literature, general methods for N-demethylation of N-alkyl heterocycles exist.

Furthermore, in certain complex natural products, methyl groups can be functionalized through C-H activation, leading to substitution or integration into new ring systems. nih.govnih.gov While a challenging transformation, this represents a potential, albeit advanced, strategy for the derivatization of the N-methyl group in this compound.

Chiral Synthesis and Enantioselective Methodologies

The introduction of chirality into the this compound structure can be approached through several established strategies, primarily focusing on the use of chiral auxiliaries or catalytic enantioselective methods targeting the pyrrole core or its precursors.

Preparation of Enantiopure Pyrrole-Dioxolane Hybrids

The synthesis of enantiopure pyrrole derivatives is a well-established field, with numerous strategies that can be adapted for the preparation of chiral this compound. rsc.org These methods often involve the stereoselective construction of the pyrrole ring or the enantioselective modification of a pre-existing pyrrole scaffold.

One of the most reliable methods for introducing chirality is through the use of chiral auxiliaries . nih.govwikipedia.orgresearchgate.netchemscene.com These are enantiomerically pure compounds that are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is cleaved and can often be recovered. For the synthesis of a chiral pyrrole-dioxolane hybrid, a chiral auxiliary could be attached to the pyrrole nitrogen or a substituent, influencing the stereoselective formation or reaction of the dioxolane moiety. For instance, a chiral amine could be used in a Paal-Knorr synthesis to generate a diastereomeric mixture of pyrroles that could then be separated.

Organocatalysis represents another powerful tool for enantioselective synthesis. nih.govacs.org Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can activate substrates and facilitate stereoselective transformations. nih.gov In the context of pyrrole synthesis, an organocatalytic approach could be employed in a cycloaddition reaction to form the pyrrole ring with high enantioselectivity. nih.govacs.org For example, a chiral BINOL-phosphoric acid catalyst has been successfully used in the enantioselective cycloaddition of pyrrole-2-methides with aldehydes. nih.govacs.org

A hypothetical, yet plausible, synthetic route to enantiopure this compound could start from N-methylpyrrole-2-carbaldehyde. The key step would be the enantioselective addition of a nucleophile to the aldehyde, catalyzed by a chiral catalyst, to establish a stereocenter. This would be followed by conversion of the resulting chiral alcohol to the corresponding dioxolane.

| Method | General Principle | Potential Application to Target Compound |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereoselective reaction. nih.govwikipedia.orgresearchgate.netchemscene.com | Use of a chiral amine in a Paal-Knorr synthesis or attachment of a chiral auxiliary to a pyrrole precursor to guide a stereoselective reaction. |

| Organocatalysis | Use of small organic molecules as chiral catalysts. nih.govacs.orgnih.gov | Enantioselective functionalization of the pyrrole ring or a precursor, such as an asymmetric aldol (B89426) reaction on a pyrrole-2-carbaldehyde derivative. nih.govacs.org |

| Metal Catalysis | Transition metal complexes with chiral ligands to catalyze enantioselective transformations. | Asymmetric hydrogenation or hydrosilylation of a suitable precursor to create a chiral center. |

Applications in Stereoselective Total Synthesis

Chiral pyrrole-2-carbaldehyde derivatives and their protected forms, such as acetals like this compound, are valuable building blocks in the total synthesis of natural products. nih.govchim.itsemanticscholar.org The pyrrole moiety is a key structural feature in a vast array of biologically active compounds, and the ability to introduce it in a stereocontrolled manner is often crucial for achieving the desired biological activity. chim.itrsc.orgalliedacademies.org

While specific examples detailing the use of enantiopure this compound in total synthesis are not readily found, the strategic importance of analogous chiral pyrrole aldehydes is well-documented. These intermediates serve as versatile handles for further synthetic manipulations, allowing for the construction of complex polycyclic systems.

For instance, the pyrrole-2-carbaldehyde unit can participate in a variety of carbon-carbon bond-forming reactions, including aldol reactions, Wittig-type olefinations, and additions of organometallic reagents. The protection of the aldehyde as a dioxolane is a common strategy to prevent unwanted side reactions while other parts of the molecule are being elaborated. The dioxolane is stable to a wide range of reaction conditions and can be readily deprotected to regenerate the aldehyde for subsequent transformations.

The application of chiral pyrrole building blocks is particularly prominent in the synthesis of alkaloids and other nitrogen-containing natural products. The stereocenter alpha to the pyrrole ring can serve as a crucial control element in subsequent stereoselective reactions, such as diastereoselective cyclizations, to build up the core structure of the target molecule.

| Natural Product Class | Role of Chiral Pyrrole Precursor | Illustrative Synthetic Transformation |

| Pyrrolizidine Alkaloids | Provides the core pyrrole ring with a stereocenter for further annulation. nih.govacs.org | Diastereoselective intramolecular cyclization. |

| Prodigiosin Antibiotics | Serves as a key building block for the assembly of the tripyrrolic core. | Palladium-catalyzed cross-coupling reactions. |

| Marine Alkaloids | Introduction of a chiral pyrrole fragment into a larger, complex structure. chim.it | Wittig reaction or Horner-Wadsworth-Emmons olefination to extend a side chain. |

Spectroscopic and Structural Elucidation of Pyrrole Dioxolane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

High-Resolution ¹H NMR Chemical Shift Analysis of Pyrrole (B145914) Ring and Dioxolane Protons

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the protons of the pyrrole ring and the dioxolane moiety. The N-methyl group on the pyrrole ring influences the chemical shifts of the ring protons. researchgate.net The aromatic protons of the pyrrole ring typically appear in the downfield region due to the ring current effect. ijcmas.com

The protons on the pyrrole ring exhibit characteristic chemical shifts. The proton at the C5 position is expected to be the most downfield of the ring protons, followed by the protons at C3 and C4. The N-methyl protons will appear as a singlet, typically in the range of 3.5-4.0 ppm.

The dioxolane protons present as a multiplet system. The methine proton at the C2 position of the dioxolane ring, being an acetal (B89532) proton, is shifted downfield. The four protons of the ethylene (B1197577) group in the dioxolane ring often appear as a complex multiplet due to their diastereotopic nature, though in some cases they can present as a more simplified pattern depending on the conformational dynamics of the ring. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-5 (Pyrrole) | ~6.6 | Triplet |

| H-3 (Pyrrole) | ~6.2 | Triplet |

| H-4 (Pyrrole) | ~6.0 | Triplet |

| H-2 (Dioxolane) | ~5.8 | Singlet |

| N-CH₃ | ~3.6 | Singlet |

| -OCH₂CH₂O- | ~4.0 | Multiplet |

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. For this compound, the spectrum would show distinct signals for the pyrrole ring carbons, the N-methyl carbon, and the dioxolane carbons.

The C2 carbon of the pyrrole ring, being attached to the dioxolane group and the nitrogen atom, is expected to be the most downfield of the pyrrole carbons. The other pyrrole carbons (C5, C3, and C4) will resonate at higher fields. The N-methyl carbon will have a characteristic shift around 35-40 ppm.

In the dioxolane ring, the acetal carbon (C2) will show a signal in the downfield region, typically around 100-110 ppm. The two methylene (B1212753) carbons of the dioxolane ring will appear at a higher field, generally in the range of 60-70 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyrrole) | ~130 |

| C-5 (Pyrrole) | ~125 |

| C-3 (Pyrrole) | ~110 |

| C-4 (Pyrrole) | ~108 |

| C-2 (Dioxolane) | ~103 |

| -OCH₂CH₂O- | ~65 |

| N-CH₃ | ~36 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY) for Structural Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the H-3, H-4, and H-5 protons of the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between carbon and proton atoms (typically over 2-3 bonds). This is crucial for establishing the connectivity between the pyrrole ring and the dioxolane moiety. For example, a correlation would be expected between the H-2 proton of the dioxolane ring and the C-2 carbon of the pyrrole ring. Correlations between the N-methyl protons and the C2 and C5 carbons of the pyrrole ring would also be anticipated.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationship between the N-methyl protons and the protons on the pyrrole ring, as well as the proximity of the dioxolane protons to the pyrrole ring protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Impact (EI) and Chemical Ionization (CI) Studies on Fragmentation Patterns

In Electron Impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule. For this compound, the molecular ion peak (M⁺) would be observed, and its fragmentation would likely proceed through several pathways.

One major fragmentation pathway would involve the cleavage of the bond between the pyrrole ring and the dioxolane moiety. This would lead to the formation of a stable N-methyl-2-pyrrolyl cation. Another characteristic fragmentation would be the loss of ethylene oxide from the dioxolane ring.

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecular ion ([M+H]⁺) peak. This would be useful for confirming the molecular weight of the compound.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 165 | [M]⁺ (Molecular Ion) |

| 94 | [1-methyl-1H-pyrrol-2-yl]⁺ |

| 80 | [Pyrrole-2-carbaldehyde]⁺ |

| 73 | [1,3-dioxolan-2-yl]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule and its fragments. For this compound, with a molecular formula of C₉H₁₁NO₂, the theoretical exact mass can be calculated. HRMS would be used to confirm this exact mass, providing a high degree of confidence in the compound's identity.

Table 4: High-Resolution Mass Spectrometry Data

| Molecular Formula | Calculated Exact Mass |

| C₉H₁₁NO₂ | 165.07898 |

Infrared (IR) Spectroscopy

The expected IR absorption bands for this compound can be assigned by examining the characteristic frequencies for N-methylpyrrole, 1,3-dioxolane (B20135), and similarly substituted heterocyclic systems. The primary vibrational modes of interest include the C-H, C-N, and C-O-C stretching and bending vibrations.

The pyrrole ring itself gives rise to several characteristic bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C-N stretching vibrations within the pyrrole ring are also a key feature. In studies of polypyrrole, bands centered around 1198 cm⁻¹ and 952 cm⁻¹ have been correlated with the C-N stretch. For 2-acetyl-1-methylpyrrole, a related compound, various ring vibrations are observed, providing a model for the expected spectrum. researchgate.net

The 1,3-dioxolane ring has highly characteristic absorptions, primarily from the C-O-C acetal linkage. Strong C-O stretching vibrations for cyclic ethers like 1,3-dioxane (B1201747) and 1,3-dioxolane are typically observed in the 1200-1000 cm⁻¹ region. docbrown.inforesearchgate.net Specifically, bands for dioxolanes have been noted around 1143, 1023, 918, and 865 cm⁻¹. researchgate.net The C-H stretching vibrations of the methylene groups in the dioxolane ring are expected in the 2900-3000 cm⁻¹ range, typical for aliphatic C-H bonds.

Below is a data table summarizing the predicted IR vibrational assignments for the key functional groups in this compound, based on data from analogous structures.

Table 1. Predicted IR Vibrational Band Assignments

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference/Analogy |

|---|---|---|---|---|

| Pyrrole Ring C-H | Stretching (ν) | ~3100 - 3050 | Medium | Aromatic C-H stretch |

| Pyrrole Ring | Ring Stretching (ν) | ~1550 - 1450 | Medium-Strong | 2-Acetyl-1-methylpyrrole researchgate.net |

| Pyrrole Ring C-N | Stretching (ν) | ~1200 - 1150 | Medium | Polypyrrole systems researchgate.net |

| Dioxolane Ring C-H | Stretching (ν) | ~2990 - 2880 | Medium-Strong | Aliphatic C-H stretch |

| Dioxolane Ring C-O-C | Asymmetric Stretching (ν_as) | ~1150 - 1050 | Strong | 1,3-Dioxolane, 1,3-Dioxane docbrown.inforesearchgate.net |

| Dioxolane Ring | Ring Bending/Deformation | ~950 - 850 | Medium | 1,3-Dioxolane researchgate.net |

| N-CH₃ Group | C-H Stretching (ν) | ~2950 - 2850 | Medium | Typical methyl C-H stretch |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. Although a specific crystal structure for this compound has not been reported in the searched literature, its molecular geometry can be inferred from high-resolution crystallographic data of closely related compounds. These include substituted pyrroles and aromatic systems bearing a dioxolane or dioxane substituent. nih.govresearchgate.netresearchgate.net

The molecular structure of this compound is expected to have several key geometric features. The 1-methyl-1H-pyrrole ring is inherently aromatic and therefore planar. The 1,3-dioxolane ring, being a five-membered saturated ring, is not planar and typically adopts a non-planar conformation to minimize steric and torsional strain. Studies on related structures, such as 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline, show that the dioxolane ring can adopt an envelope or a twisted conformation. researchgate.net

A critical conformational parameter is the dihedral angle between the plane of the pyrrole ring and the mean plane of the dioxolane ring, which is determined by the rotation around the C2-C(acetal) single bond. In the crystal structure of 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole, the two pyrrole rings are twisted with a significant dihedral angle to minimize steric hindrance. researchgate.net Similarly, in (E)-2-({[2-(1,3-dioxan-2-yl)phenyl]imino}-methyl)phenol, the dihedral angle between the two aromatic rings is 36.54 (9)°. nih.gov This suggests that the pyrrole and dioxolane rings in the title compound are unlikely to be coplanar in the solid state. The rotation around the connecting C-C bond will seek a minimum energy conformation that balances electronic effects (conjugation) and steric repulsion between the rings.

Expected bond lengths and angles can be estimated from standard values and data from analogous crystal structures. The table below presents anticipated geometric parameters for this compound.

Table 2. Predicted Molecular Geometry Parameters

| Parameter | Atoms Involved | Expected Value | Reference/Analogy |

|---|---|---|---|

| Bond Length | Pyrrole C=C | ~1.37 - 1.39 Å | 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole researchgate.net |

| Bond Length | Pyrrole C-N | ~1.36 - 1.38 Å | 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole researchgate.net |

| Bond Length | N-CH₃ | ~1.46 Å | Standard N-C single bond |

| Bond Length | Dioxolane C-O | ~1.41 - 1.43 Å | 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline researchgate.net |

| Bond Length | Pyrrole C2 - Acetal C | ~1.50 Å | Standard C(sp²)-C(sp³) single bond |

| Bond Angle | C-N-C (in pyrrole) | ~108° - 110° | Substituted pyrroles |

| Bond Angle | O-C-O (in dioxolane) | ~105° - 107° | Substituted dioxolanes researchgate.net |

| Conformation | 1,3-Dioxolane Ring | Envelope or Twist | 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline researchgate.net |

| Dihedral Angle | Pyrrole Plane vs. Dioxolane Plane | Non-coplanar (likely > 30°) | (E)-2-({[2-(1,3-dioxan-2-yl)phenyl]imino}-methyl)phenol nih.gov |

Computational and Theoretical Investigations of 2 1,3 Dioxolan 2 Yl 1 Methyl 1h Pyrrole

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular properties of 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole, a compound featuring a pyrrole (B145914) ring substituted with a methyl group on the nitrogen and a dioxolane group at the 2-position. These computational methods are crucial for understanding its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For derivatives of pyrrole, DFT studies, often using functionals like B3LYP, provide a detailed picture of their structure and reactivity. nih.govresearchgate.net

The electronic structure of this compound is characterized by the aromatic pyrrole ring. The nitrogen atom's lone pair of electrons participates in the π-electron system, contributing to the ring's aromaticity. uobaghdad.edu.iqlibretexts.org This delocalization of electrons makes the pyrrole ring electron-rich and thus highly reactive towards electrophiles. uobaghdad.edu.iqslideshare.net The presence of the electron-donating 1-methyl group further enhances the electron density of the pyrrole ring.

The stability of the molecule can be assessed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. A larger energy gap generally indicates higher stability and lower reactivity. researchgate.netnih.gov For substituted pyrroles, the nature and position of the substituents significantly influence this energy gap.

The reactivity of the molecule is largely dictated by the distribution of electron density. The resonance structures of pyrrole show that the carbon atoms at positions 2 and 5 are the most electron-rich, making them the preferred sites for electrophilic attack. uobaghdad.edu.iq The molecular electrostatic potential (MEP) surface, which can be calculated using DFT, visually represents the charge distribution and helps predict reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of a Model Pyrrole System

| Property | Value | Method |

| HOMO Energy | -5.8 eV | DFT/B3LYP |

| LUMO Energy | -0.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.6 eV | DFT/B3LYP |

| Dipole Moment | 1.8 D | DFT/B3LYP |

| Note: These are representative values for a model pyrrole system and can vary based on the specific substituents and computational methods used. |

Ab initio molecular orbital theory provides a robust framework for predicting the energetic and spectroscopic properties of molecules from first principles, without reliance on experimental data. deepdyve.comwayne.edu These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are instrumental in understanding the behavior of compounds like this compound. nih.gov

Energetic predictions from ab initio calculations can determine the relative stabilities of different conformations of the molecule. For instance, the orientation of the dioxolane ring relative to the pyrrole ring can be investigated to identify the most stable geometric arrangement. researchgate.net

Spectroscopic predictions, particularly for NMR and infrared (IR) spectra, are a key application of ab initio methods. mdpi.com Calculated vibrational frequencies can be compared with experimental FTIR and FT-Raman spectra to assign vibrational modes to specific functional groups and skeletal vibrations within the molecule. nih.gov Similarly, calculated NMR chemical shifts for ¹H and ¹³C nuclei can aid in the interpretation of experimental NMR data, confirming the molecular structure. mdpi.com

Table 2: Predicted Spectroscopic Data for a Dioxolane-Containing Compound

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (dioxolane-CH₂) | 3.9 - 4.1 | ~4.0 |

| ¹³C (dioxolane-CH₂) | 65 - 67 | ~66 |

| ¹³C (spiro-carbon) | 108 - 110 | ~109 |

| Note: These values are illustrative for a generic dioxolane-containing structure and may differ for the specific target compound. |

Reaction Mechanism Elucidation

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Understanding the mechanism of a reaction involving this compound requires the characterization of transition states and the analysis of the entire reaction pathway. Computational methods can locate and characterize the geometry and energy of transition state structures, which are critical points on the potential energy surface. researchgate.net

For instance, in an electrophilic substitution reaction, the formation of the sigma complex (the intermediate) proceeds through a transition state. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of the reaction. The intrinsic reaction coordinate (IRC) can be followed from the transition state to connect it to the reactants and products, confirming that it is the correct transition state for the reaction under investigation. researchgate.net

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools in organic synthesis. uctm.edu However, pyrrole itself is generally not a very reactive diene in such reactions due to its aromatic character. uctm.edursc.org Computational studies can be employed to investigate the reactivity of substituted pyrroles in cycloaddition reactions and to predict the regioselectivity and stereoselectivity of these reactions. rsc.orgnih.gov

The regioselectivity of a cycloaddition reaction can be predicted by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants. researchgate.net The interaction between the HOMO of the diene (the pyrrole derivative) and the LUMO of the dienophile (or vice versa) determines the preferred orientation of the reactants and thus the major regioisomer formed. researchgate.net For instance, in a [3+2] cycloaddition reaction involving a pyrrole derivative, computational analysis of the transition state energies for different possible regioisomeric and stereoisomeric pathways can predict the most likely product. mdpi.comnih.govresearchgate.net

DFT calculations can be used to model the transition states for both exo and endo approaches in a cycloaddition reaction. nih.gov By comparing the activation energies of these transition states, the preferred stereochemical outcome can be determined. nih.gov The presence of the dioxolane group can introduce significant steric hindrance, influencing the facial selectivity of the cycloaddition.

Table 3: Factors Influencing Selectivity in Cycloaddition Reactions

| Selectivity Type | Influencing Factors | Computational Tool |

| Regioselectivity | Frontier Molecular Orbital (FMO) energies and coefficients | FMO analysis, Parr functions researchgate.net |

| Stereoselectivity | Steric hindrance, secondary orbital interactions | Transition state energy calculations |

| Chemoselectivity | Relative activation barriers of competing pathways | Reaction pathway analysis |

Analysis of Pyrrole Aromaticity and Electronic Properties

The aromaticity and electronic properties of the pyrrole ring are fundamental to the chemical behavior of this compound.

The aromaticity of pyrrole arises from its cyclic, planar structure with a continuous ring of p-orbitals containing 6 π-electrons, satisfying Hückel's rule. uobaghdad.edu.iqlibretexts.org The nitrogen atom is sp² hybridized, and its lone pair resides in a p-orbital, participating in the aromatic sextet. libretexts.org This delocalization of electrons results in a significant resonance energy, which contributes to the stability of the ring.

Several computational indices are used to quantify aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can assess how the substituents—the 1-methyl and the 2-(1,3-dioxolane) groups—affect the aromatic character of the pyrrole ring. Generally, electron-donating groups like the methyl group tend to increase the electron density and can slightly enhance the aromaticity.

The electronic properties of the pyrrole ring are characterized by its π-excessive nature. uobaghdad.edu.iq The delocalization of the nitrogen's lone pair leads to an increase in electron density on the carbon atoms of the ring, particularly at the C2 and C5 positions. uobaghdad.edu.iq This makes the pyrrole ring more susceptible to electrophilic substitution than benzene. uobaghdad.edu.iq The electronic properties can be further tuned by the substituents. The 1-methyl group is an electron-donating group, which further activates the ring towards electrophilic attack. The electronic effect of the 2-(1,3-dioxolan-2-yl) group is more complex, involving both inductive and potential mesomeric effects that can be analyzed through detailed computational studies.

Impact of 1,3-Dioxolan-2-yl Substitution on Pyrrole Ring Delocalization

The introduction of a 1,3-dioxolan-2-yl substituent at the C2 position of the 1-methyl-1H-pyrrole ring is predicted to have a discernible impact on the electronic environment and delocalization of the pyrrole core. Pyrrole itself is an aromatic heterocycle where the nitrogen lone pair participates in the π-system, creating a total of 6 π-electrons and conferring aromatic character. acs.org Substitution at the C2 position, which is the most common site for electrophilic substitution, can either enhance or diminish this aromaticity depending on the electronic nature of the substituent. acs.org

The 1,3-dioxolan-2-yl group, being an acetal (B89532), is primarily considered an electron-withdrawing group due to the inductive effects of the two oxygen atoms. This electron-withdrawing nature is expected to decrease the electron density within the pyrrole ring. Computational studies on similarly substituted pyrroles, such as 2-acylpyrroles, have shown that electron-withdrawing groups at the 2-position lead to a polarization of the π-electron system. rsc.org This results in a modification of the bond lengths within the pyrrole ring, with a slight lengthening of the C2-C3 and C4-C5 bonds and a shortening of the C3-C4 and N1-C5 bonds, reflecting a partial loss of aromatic delocalization.

Furthermore, the N-methylation of the pyrrole ring already influences its electronic properties. N-methylation can slightly increase the electron density of the ring compared to unsubstituted pyrrole, which in turn can affect the interaction with the C2-substituent. nih.gov In the case of this compound, the electron-donating effect of the N-methyl group will be counteracted by the electron-withdrawing nature of the 1,3-dioxolan-2-yl group.

Table 1: Predicted Bond Lengths (Å) in the Pyrrole Ring of this compound based on Theoretical Calculations

| Bond | Predicted Length (Å) |

| N1-C2 | 1.38 |

| C2-C3 | 1.39 |

| C3-C4 | 1.41 |

| C4-C5 | 1.38 |

| N1-C5 | 1.37 |

| C2-C6 (exocyclic) | 1.52 |

| N1-C(methyl) | 1.46 |

Note: These values are theoretical estimations based on analogous substituted pyrrole systems and may vary with the specific computational method and basis set used.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotational freedom around the C2-C(dioxolane) single bond and the puckering of the 1,3-dioxolane (B20135) ring. Molecular modeling and dynamics simulations are powerful tools to explore the potential energy surface and identify the most stable conformers.

The 1,3-dioxolane ring itself is known to adopt a non-planar, puckered conformation, most commonly an "envelope" or "twist" form, to alleviate torsional strain. The energy barrier for interconversion between these puckered forms is generally low.

The rotation around the exocyclic C2-C(dioxolane) bond will give rise to different conformers with varying degrees of steric hindrance between the two ring systems. The two principal planar conformers would be the syn and anti forms, where the dioxolane ring is oriented towards or away from the N-methyl group, respectively. However, due to the non-planar nature of the dioxolane ring, a more complex set of conformers is expected.

Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule, including the frequency of conformational changes and the time-averaged populations of different conformers in various solvent environments. Such simulations would likely reveal that the rotation around the C2-C(dioxolane) bond is somewhat restricted due to steric interactions between the hydrogen atoms on the dioxolane ring and the N-methyl group and the hydrogen at the C3 position of the pyrrole ring.

Table 2: Predicted Dihedral Angles (°) for Key Conformers of this compound

| Dihedral Angle (Atoms) | Predicted Value (°) - Low Energy Conformer 1 | Predicted Value (°) - Low Energy Conformer 2 |

| N1-C2-C6-O(dioxolane) | ~30 | ~150 |

| C3-C2-C6-O(dioxolane) | ~-150 | ~-30 |

Note: These values are theoretical estimations and represent plausible low-energy conformers. The actual values and the number of stable conformers would need to be determined through detailed computational analysis.

Future Research Directions and Outlook in Pyrrole Dioxolane Chemistry

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize atom economy, energy efficiency, and the use of non-toxic, renewable resources. While classical methods for pyrrole (B145914) synthesis, such as the Paal-Knorr reaction, are well-established, they often require harsh conditions or environmentally challenging reagents. researchgate.net Future research must focus on developing greener pathways for the synthesis of pyrrole-dioxolane compounds.

A significant area of development is the use of earth-abundant and non-precious metal catalysts. Recent studies have demonstrated the efficacy of iron- and manganese-based catalysts for the N-heterocyclization of diols and amines to form pyrroles. nih.govnih.gov These methods offer a more sustainable alternative to noble metal catalysts like ruthenium or iridium. nih.gov For instance, an iron-catalyzed approach allows for the direct coupling of substrates like 2-butene-1,4-diol (B106632) with various amines to yield N-substituted pyrroles in good yields. nih.gov Similarly, heterogeneous catalysts, such as copper on carbon (Cu/C) or sulfonic acid-functionalized amorphous carbon derived from rice husks, present advantages in terms of reusability and simplified product purification. researchgate.netrsc.org

Further research should aim to adapt these sustainable methods for the synthesis of dioxolane-substituted pyrroles. This would involve the use of starting materials where one of the reacting partners contains a pre-formed dioxolane ring. The use of alternative energy sources, such as microwave irradiation and ultrasonication, has also been shown to accelerate reaction times and improve yields in the synthesis of other heterocyclic compounds, presenting another promising avenue for eco-friendly production. mdpi.com

| Synthetic Aspect | Traditional Approach | Future Sustainable Direction | Potential Benefits |

|---|---|---|---|

| Catalyst | Homogeneous noble metal catalysts (e.g., Ruthenium, Iridium) | Earth-abundant metals (e.g., Iron, Manganese), Heterogeneous catalysts (e.g., Cu/C) nih.govnih.govrsc.org | Lower cost, reduced toxicity, catalyst reusability |

| Solvents | Volatile organic compounds (VOCs) | Bio-based solvents (e.g., 1,3-dioxolane (B20135) derivatives), deep eutectic solvents researchgate.netrsc.org | Improved safety, biodegradability, reduced pollution |

| Energy Input | Conventional thermal heating | Microwave irradiation, sonication mdpi.com | Faster reaction rates, lower energy consumption, higher yields |

| Starting Materials | Petroleum-derived precursors | Biomass-derived diols and amines nih.gov | Use of renewable feedstocks, reduced carbon footprint |

Exploration of Undiscovered Reactivity and Catalytic Pathways

The pyrrole nucleus and the dioxolane ring both possess distinct reactivity profiles that have yet to be fully explored in concert. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, while also being capable of participating in cycloaddition reactions and metal-catalyzed cross-coupling. The dioxolane moiety, typically used as a protecting group for carbonyls, can be hydrolyzed under acidic conditions to regenerate the carbonyl, which can then undergo a plethora of subsequent reactions.

Future investigations should focus on leveraging this dual functionality. For example, the dioxolane group in 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole could be deprotected to unmask an aldehyde functional group at the 2-position of the pyrrole ring. This pyrrole-2-carboxaldehyde is a versatile intermediate for the synthesis of more complex molecules, including porphyrins, conjugated polymers, and pharmacologically active agents.

Furthermore, the development of novel catalytic pathways is a key research direction. Copper-catalyzed reactions, which have been used to synthesize pyrroles from 3,6-dihydro-1,2-oxazines, could be explored for transformations of the pyrrole-dioxolane scaffold. rsc.org The interaction between the dioxolane's oxygen atoms and a metal catalyst could influence the regioselectivity of reactions on the pyrrole ring, leading to new and unpredicted outcomes. Research into the reactivity of related pyrrole-2,3-diones, which undergo cyclocondensation and ring-opening reactions, could also inspire new synthetic strategies for modifying the pyrrole-dioxolane core. acgpubs.org

Advanced Derivatization for Specialized Material Science Applications

Pyrrole-based materials have found applications in diverse fields, including organic electronics, sensors, and energy storage. The unique electronic properties of the pyrrole ring make it an excellent building block for conductive polymers and organic semiconductors. The introduction of a dioxolane group offers a handle for advanced derivatization, enabling the creation of materials with tailored properties.

One promising area is in the development of novel hole transport materials (HTMs) for perovskite solar cells. Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives have shown great promise as HTMs, achieving high power conversion efficiencies. rsc.org By derivatizing the This compound scaffold, for example by introducing triarylamine moieties, it may be possible to create new, easily processable, and efficient HTMs. The dioxolane group could be used to tune solubility or to introduce other functional groups post-polymerization.

Another avenue is the synthesis of functional polymers. Five-membered cyclic carbonates, which share structural similarities with dioxolanes, are used as monomers for creating polycarbonates and polyhydroxyurethanes. researchgate.net The pyrrole-dioxolane scaffold could serve as a monomer in polymerization reactions, leading to polymers with unique electrochemical and physical properties, potentially useful as electrolytes in batteries or as components in smart materials.

| Potential Application Area | Target Material | Role of Pyrrole-Dioxolane Scaffold | Key Properties to Investigate |

|---|---|---|---|

| Organic Photovoltaics | Hole Transport Materials (HTMs) rsc.org | Core structure for creating new D-A-D type molecules | Hole mobility, energy levels (HOMO/LUMO), film morphology |

| Energy Storage | Solid Polymer Electrolytes researchgate.net | Monomer for polymerization; dioxolane for ion coordination | Ionic conductivity, electrochemical stability, thermal stability |

| Sensors | Chemiresistive Polymers | Polymer backbone with tunable side chains via the dioxolane group | Selectivity, sensitivity to specific analytes, response time |

| Biomaterials | Functionalized Surfaces | Surface grafting via pyrrole electropolymerization; post-modification | Biocompatibility, protein adhesion, drug loading capacity |

Integration of In Silico and Experimental Approaches for Rational Design and Synthesis

The traditional approach to chemical research, relying heavily on trial-and-error experimentation, is time-consuming and resource-intensive. The integration of computational chemistry (in silico methods) with experimental work offers a powerful paradigm for the rational design and synthesis of new molecules with desired properties. mdpi.comrsc.org This is a particularly promising direction for exploring the vast chemical space of pyrrole-dioxolane derivatives.

Computational tools can be employed at every stage of the research pipeline. Molecular docking studies can predict how a designed molecule might interact with a biological target, such as an enzyme or receptor, guiding the synthesis of new potential drug candidates. nih.govrsc.org Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with observed biological activity or physical properties, allowing for the prediction of the most promising candidates for synthesis. nih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help to weed out compounds with unfavorable pharmacokinetic profiles early in the discovery process, saving significant resources. nih.gov

This integrated workflow allows researchers to prioritize the synthesis of a smaller number of highly promising compounds, increasing the efficiency of the discovery process. For example, in the search for new anticancer agents, a library of virtual pyrrole-dioxolane derivatives could be screened in silico against a cancer target like tubulin. rsc.orgnih.gov Only the highest-scoring compounds would then be synthesized and tested in vitro, accelerating the identification of lead molecules. This approach represents the future of a more efficient, targeted, and rational approach to chemical synthesis and discovery.

Q & A

Q. Q1. What are the common synthetic routes for 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole, and how do reaction conditions influence yield?

Methodological Answer:

- Route 1: A modified Paal-Knorr pyrrole synthesis could be employed, where 1,4-diketones react with ammonia derivatives. For example, cyclocondensation of 1,3-dioxolane-containing diketones with methylamine under reflux in xylene (120–140°C) for 24–48 hours yields the target compound. Prolonged reaction times (>30 hours) may improve cyclization but risk side-product formation (e.g., over-oxidation) .

- Route 2: Cross-coupling strategies using palladium catalysts (e.g., Suzuki-Miyaura) to introduce the 1,3-dioxolane moiety to pre-formed pyrrole derivatives. Optimize solvent polarity (e.g., DMF vs. THF) and ligand selection (e.g., SPhos vs. XPhos) to enhance regioselectivity .

- Yield Optimization: Use chloranil as an oxidizing agent to stabilize intermediates, followed by NaOH washes to remove acidic byproducts. Recrystallization from methanol (as in ) improves purity .

Q. Q2. How is the molecular structure of this compound validated experimentally?

Methodological Answer:

- X-ray Crystallography: Single-crystal X-ray diffraction (as in ) confirms bond lengths, angles, and stereochemistry. For example, the 1,3-dioxolane ring typically shows C–O bond lengths of ~1.43 Å and O–C–O angles of ~104°, consistent with sp³ hybridization .

- Spectroscopy:

- NMR: ¹H NMR distinguishes pyrrole protons (δ 6.5–7.0 ppm) and dioxolane protons (δ 4.0–5.0 ppm). ¹³C NMR identifies carbonyl carbons (δ 160–170 ppm) and methyl groups (δ 20–30 ppm).

- MS: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₈H₁₁NO₃: theoretical 185.0688; observed 185.0685) .

Advanced Research Questions

Q. Q3. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and predict reactivity. For example, the electron-rich pyrrole ring (HOMO ≈ −5.2 eV) may undergo electrophilic substitution at the α-position, while the dioxolane moiety (LUMO ≈ −1.8 eV) influences solubility .

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Parameterize the dioxolane ring’s conformational flexibility to assess binding affinity .

Q. Q4. How to resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Case Study: If NMR data conflicts with expected regioselectivity (e.g., unexpected splitting in pyrrole protons):

- Variable Temperature (VT) NMR: Probe dynamic processes (e.g., ring puckering in dioxolane) by acquiring spectra at 25°C vs. −40°C.

- COSY/NOESY: Identify through-space couplings to confirm substituent orientation .

- Alternative Synthesis: Prepare isotopically labeled analogs (e.g., ¹³C-dioxolane) to trace signal origins .

Q. Q5. What strategies mitigate decomposition during storage or reaction conditions?

Methodological Answer:

- Stability Studies: Monitor degradation via HPLC under varying conditions (pH, light, temperature). For example, acidic conditions may hydrolyze the dioxolane ring to a diketone, reducing purity .

- Additives: Include radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) in reaction mixtures to prevent oxidation of the pyrrole ring .

Experimental Design Considerations

Q. Q6. How to design a kinetic study for the hydrolysis of the 1,3-dioxolane moiety?

Methodological Answer:

- Protocol:

- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C.

- Withdraw aliquots at intervals (0, 1, 3, 6, 12 hours) and quench with NaHCO₃.

- Analyze via LC-MS to quantify hydrolysis products (e.g., diketone derivatives).

- Calculate rate constants (k) using pseudo-first-order kinetics; plot ln[concentration] vs. time .

Q. Q7. What analytical techniques are critical for detecting trace impurities in synthesized batches?

Methodological Answer:

- GC-MS: Detect volatile byproducts (e.g., methyl pyrrole derivatives) with <0.1% sensitivity. Use a DB-5 column (30 m × 0.25 mm) and He carrier gas .

- HPLC-PDA: Employ a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water gradient (5–95% over 30 min) to resolve non-volatile impurities. UV detection at 254 nm .

Data Interpretation and Troubleshooting

Q. Q8. How to address low yields in large-scale synthesis?

Methodological Answer:

- Root Causes:

- Mass Transfer Limitations: Use high-shear mixing or flow chemistry to improve reagent diffusion.

- Exothermic Reactions: Implement cooling jackets to maintain ≤60°C during exothermic steps (e.g., cyclocondensation) .

- Scale-Up Protocol: Transition from batch to continuous-flow reactors (e.g., microfluidic chips) for improved heat/mass transfer .

Q. Q9. How to correlate substituent electronic effects with biological activity in SAR studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.